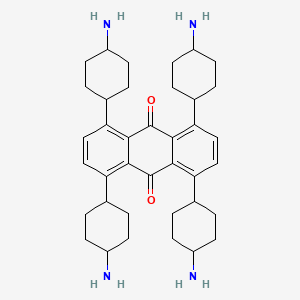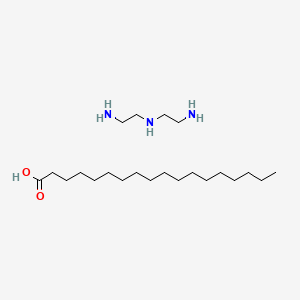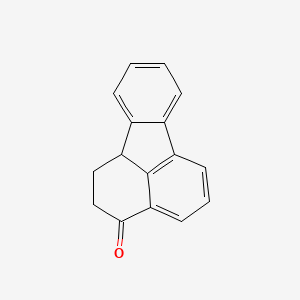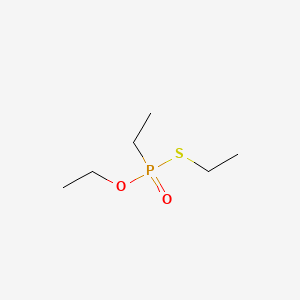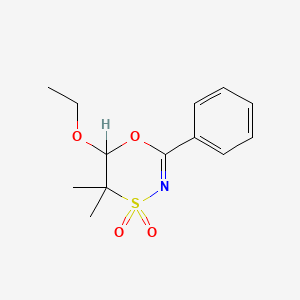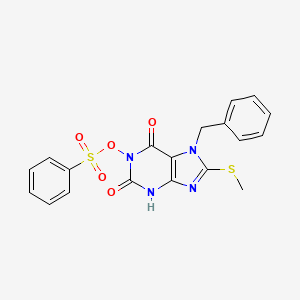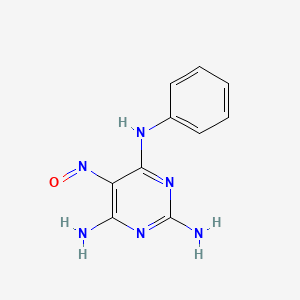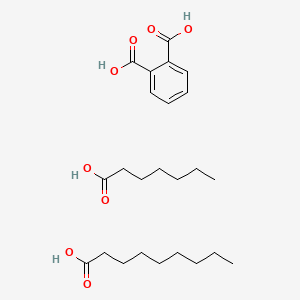
Dihydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its unique structural and electronic properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, materials science, and photophysics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dihydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene, which can yield various hydrogenated derivatives depending on the reaction conditions. For instance, hydrogenation of pyrene can produce 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene . The specific conditions, such as the choice of catalyst and temperature, play a crucial role in determining the product distribution.
Industrial Production Methods: While there is limited information on the large-scale industrial production of 1,2-dihydropyrene, the methods used in laboratory synthesis can be adapted for industrial purposes. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dihydropyrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert 1,2-dihydropyrene back to pyrene or other oxidized derivatives.
Reduction: Further hydrogenation can lead to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrene-4,5-dione, while substitution reactions can produce halogenated or nitrated pyrene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dihydropyrene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and is used in studies of aromaticity and electronic properties.
Biology: Its derivatives are investigated for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some derivatives of 1,2-dihydropyrene are explored for their potential use in drug development.
Mecanismo De Acción
The mechanism by which 1,2-dihydropyrene and its derivatives exert their effects is largely dependent on their interaction with molecular targets. For instance, in biological systems, these compounds may interact with DNA or proteins, leading to various biological effects. The specific pathways involved can vary widely depending on the derivative and the context of its use.
Comparación Con Compuestos Similares
1,4-Dihydropyrene: Another hydrogenated derivative of pyrene, which has different structural and electronic properties.
Tetrahydropyrene: Includes compounds like 4,5,9,10-tetrahydropyrene, which have more hydrogen atoms added to the pyrene ring.
Uniqueness: 1,2-Dihydropyrene is unique due to its specific hydrogenation pattern, which affects its electronic properties and reactivity. This makes it particularly valuable in studies of aromaticity and in the development of materials with specific electronic characteristics .
Propiedades
Número CAS |
28779-32-0 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1,2-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2 |
Clave InChI |
UUSUFQUCLACDTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


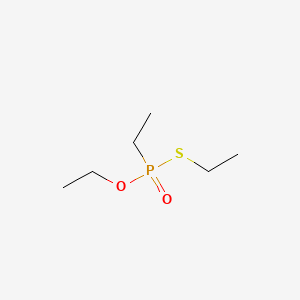
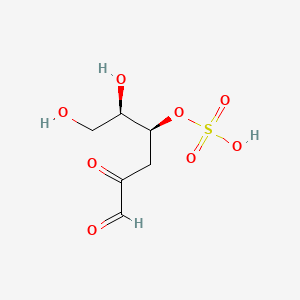
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
